molecular formula C12H19BrN4O3 B13966498 tert-butyl ((4-bromo-5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate

tert-butyl ((4-bromo-5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate

Cat. No.: B13966498
M. Wt: 347.21 g/mol
InChI Key: BGBWNHZKVKOSDX-UHFFFAOYSA-N
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Description

tert-butyl ((4-bromo-5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate is a pharmaceutical intermediate compound. It is used in the synthesis of various drugs, including anticancer agents. This compound is known for its role in the preparation of Lorlatinib, a drug used in the treatment of non-small cell lung cancer .

Preparation Methods

The synthesis of tert-butyl ((4-bromo-5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 4-bromo-5-carbamoyl-1-methyl-1H-pyrazole in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

tert-butyl ((4-bromo-5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

tert-butyl ((4-bromo-5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl ((4-bromo-5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate involves its role as an intermediate in drug synthesis. In the case of Lorlatinib, the compound undergoes further chemical transformations to produce the active drug, which targets specific molecular pathways involved in cancer cell growth and proliferation .

Comparison with Similar Compounds

tert-butyl ((4-bromo-5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate can be compared with similar compounds such as:

These compounds share structural similarities but may differ in their specific applications and reactivity.

Properties

Molecular Formula

C12H19BrN4O3

Molecular Weight

347.21 g/mol

IUPAC Name

tert-butyl N-[(4-bromo-5-carbamoyl-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate

InChI

InChI=1S/C12H19BrN4O3/c1-12(2,3)20-11(19)16(4)6-7-8(13)9(10(14)18)17(5)15-7/h6H2,1-5H3,(H2,14,18)

InChI Key

BGBWNHZKVKOSDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=NN(C(=C1Br)C(=O)N)C

Origin of Product

United States

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